2,5-Dimethylphenylhydrazine hydrochloride
Overview
Description
2,5-Dimethylphenylhydrazine hydrochloride (also known as 2,5-dimethylphenylhydrazinium chloride) is an organic compound that is used in various scientific research applications. It is a white to off-white solid with a molecular formula of C8H11ClN2. It is soluble in water and ethanol and is used as a reagent in organic synthesis. It has a molar mass of 178.65 g/mol and a melting point of 223-224 °C.
Scientific Research Applications
Pharmaceutical Research :
- Yamada et al. (2003) explored the effects of 2,5-dimethylpyrazine (2,5-DMP), which can be derived from 2,5-Dimethylphenylhydrazine hydrochloride, on oxytocic agent-induced uterine contraction in late-stage pregnant rats. This study suggested that 2,5-DMP has an inhibitory action on uterine hypercontraction, which could be beneficial for developing drugs to manage pregnancy-related complications (Yamada et al., 2003).
- Wang et al. (2013) synthesized J147, a potential PET agent for imaging Alzheimer's disease, from 2,4-dimethylphenylhydrazine hydrochloride. This indicates the use of derivatives of 2,5-Dimethylphenylhydrazine hydrochloride in developing diagnostic agents for neurodegenerative diseases (Wang et al., 2013).
Synthesis and Chemical Applications :
- Yu Zong-yuan (2013) successfully synthesized 2,5-dimethylindole by Fischer method from 4-methylphenylhydrazine hydrochloride, indicating its use in creating complex organic compounds, potentially useful in various industrial applications (Yu Zong-yuan, 2013).
Biotechnology and Food Industry :
- Yang et al. (2021) demonstrated the use of 2,5-Dimethylpyrazine (2,5-DMP) in the biosynthesis process. The study involved genetically engineering E. coli to enhance metabolic pathways for efficient 2,5-DMP production, showcasing its application in biotechnology and possibly in flavoring in the food industry (Yang et al., 2021).
Material Science :
- Zhao et al. (2004) synthesized 2,5-di(aryleneethynyl)pyrazine derivatives, indicating the use of 2,5-DMP derivatives in developing materials with optoelectronic properties. This has implications in the field of material science, particularly in creating components for electronic devices (Zhao et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethylphenylhydrazine hydrochloride is the respiratory system . .
Mode of Action
Hydrazines, in general, are known to react with carbonyl compounds to form hydrazones . This suggests that 2,5-Dimethylphenylhydrazine hydrochloride may interact with carbonyl-containing compounds in the body, potentially altering their function.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethylphenylhydrazine hydrochloride. For instance, air velocity can affect the concentration of the compound in the environment, potentially influencing its inhalation and subsequent effects .
properties
IUPAC Name |
(2,5-dimethylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFMSZLYCEIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370103 | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylhydrazine hydrochloride | |
CAS RN |
56737-78-1 | |
Record name | Hydrazine, (2,5-dimethylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56737-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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